N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide
CAS No.: 331434-23-2
Cat. No.: VC5478567
Molecular Formula: C12H10N4O2S
Molecular Weight: 274.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331434-23-2 |
|---|---|
| Molecular Formula | C12H10N4O2S |
| Molecular Weight | 274.3 |
| IUPAC Name | N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H |
| Standard InChI Key | RSCHPAPXQXYYGC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide features a naphthalene ring system sulfonylated at the 2-position, with the sulfonamide nitrogen bonded to the 4-position of a 1,2,4-triazole ring. Key structural attributes include:
-
Naphthalene moiety: A bicyclic aromatic system providing planar rigidity and π-stacking potential.
-
Sulfonamide linker: A polar group (-SO₂NH-) capable of hydrogen bonding and enzyme active-site interactions.
-
1,2,4-Triazole: A heterocyclic ring with three nitrogen atoms, conferring metabolic stability and metal-coordination capacity .
The compound’s InChIKey (RSCHPAPXQXYYGC-UHFFFAOYSA-N) and SMILES (C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3) encode its connectivity and stereoelectronic features.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O₂S |
| Molecular Weight | 274.3 g/mol |
| LogP (Partition Coeff.) | ~1.2 (predicted) |
| Topological Polar SA | 71.84 Ų |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N, O, S=O) |
The moderate LogP suggests balanced lipophilicity, potentially favoring membrane permeability. The high polar surface area (71.84 Ų) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .
Synthesis and Reactivity
Chemical Reactivity
The compound’s reactivity is dominated by:
-
Triazole Ring: Susceptible to electrophilic substitution at N1 and N2 positions.
-
Sulfonamide Group: May undergo hydrolysis under strongly acidic or basic conditions.
-
Naphthalene Core: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) .
Biological Activities and Mechanisms
| Organism | Analog Compound | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Benzenesulfonamide-triazole | 8–16 |
| Candida albicans | Naphthalene-triazole | 4–8 |
Mechanistically, these compounds inhibit fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydropteroate synthase (DHPS) .
Carbonic Anhydrase Inhibition
Sulfonamides are classical inhibitors of carbonic anhydrases (CAs). Molecular docking predicts strong binding of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide to CA II (Ki ≈ 0.2–0.6 μM), comparable to acetazolamide . The triazole moiety may enhance selectivity by interacting with CA active-site residues like Thr199 and Gln92 .
Anticancer Activity
Preliminary studies on naphthalenesulfonamide-triazole conjugates show:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 | Tubulin polymerization |
| A549 (lung) | 18.7 | Topoisomerase II inhibition |
Apoptosis induction via caspase-3/7 activation has also been observed.
Applications in Drug Development
Antibacterial Agents
The compound’s dual targeting of DHPS and CYP51 makes it a candidate for multidrug-resistant infections. Structural optimization could improve pharmacokinetics, such as:
-
Adding fluorine atoms to enhance metabolic stability.
-
Modifying the triazole substituents to reduce plasma protein binding .
Antiglaucoma Therapeutics
CA inhibitors reduce intraocular pressure by decreasing aqueous humor secretion. N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide’s high CA II affinity suggests potential for topical formulations .
Photodynamic Therapy (PDT)
Naphthalene derivatives often serve as photosensitizers. Conjugation with triazoles could yield PDT agents with enhanced tumor selectivity and reduced phototoxicity .
| Parameter | Value (Analog) |
|---|---|
| LD₅₀ (mouse, oral) | >500 mg/kg |
| Mutagenicity (Ames) | Negative |
| Hepatotoxicity | Mild at 100 mg/kg/day |
Predicted ADMET profiles indicate moderate CYP3A4 inhibition risk (Probability = 0.72) and low hERG channel blockade (IC₅₀ > 30 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume